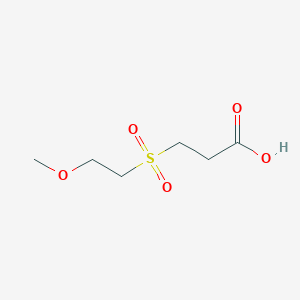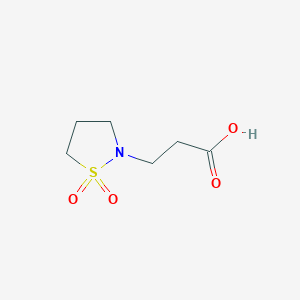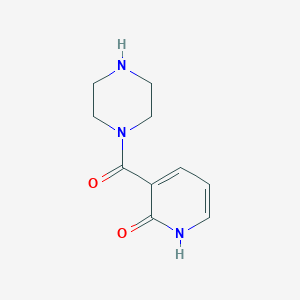
3-(2-Methoxy-ethanesulfonyl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxy-ethanesulfonyl)-propionic acid: is an organic compound that belongs to the class of sulfonic acids It is characterized by the presence of a methoxyethanesulfonyl group attached to a propionic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxy-ethanesulfonyl)-propionic acid typically involves the reaction of 2-methoxyethanesulfonyl chloride with a suitable propionic acid derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Methoxy-ethanesulfonyl)-propionic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(2-Methoxy-ethanesulfonyl)-propionic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of sulfonyl-containing compounds on biological systems. It may serve as a model compound for investigating the interactions of sulfonyl groups with biomolecules.
Medicine: In medicine, this compound has potential applications in drug development. Its sulfonyl group can enhance the solubility and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-(2-Methoxy-ethanesulfonyl)-propionic acid involves its interaction with molecular targets through its sulfonyl and carboxyl groups. These functional groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. The specific pathways involved depend on the context of its application, such as its role in a chemical reaction or its interaction with biological systems.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonyl chloride: An organosulfur compound with similar reactivity but different applications.
2-Methoxyethanesulfonyl chloride: A precursor in the synthesis of 3-(2-Methoxy-ethanesulfonyl)-propionic acid.
3-[(2-Methoxyethanesulfonyl)methyl]aniline: A related compound used in organic synthesis.
Uniqueness: this compound is unique due to its combination of a methoxyethanesulfonyl group and a propionic acid backbone. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H12O5S |
|---|---|
Molekulargewicht |
196.22 g/mol |
IUPAC-Name |
3-(2-methoxyethylsulfonyl)propanoic acid |
InChI |
InChI=1S/C6H12O5S/c1-11-3-5-12(9,10)4-2-6(7)8/h2-5H2,1H3,(H,7,8) |
InChI-Schlüssel |
RSECIPCQMAPFSL-UHFFFAOYSA-N |
Kanonische SMILES |
COCCS(=O)(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1368455.png)







